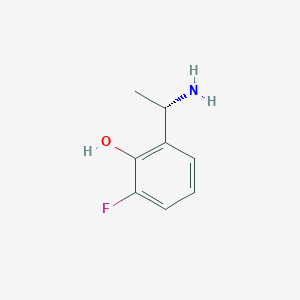
(S)-Ethyl 4-oxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 4-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-oxopiperidine-2-carboxylate typically involves the reaction of ethyl 4-oxopiperidine-2-carboxylate with a chiral catalyst to obtain the desired enantiomer. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement . These methods ensure the compound is available in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 4-oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired product but often involve specific temperatures and pressures to optimize yield.
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
(S)-Ethyl 4-oxopiperidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-Ethyl 4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to include various enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Ethyl 4-oxopiperidine-2-carboxylate include other piperidine derivatives such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (2S)-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
OCYFGZIDDAGMJJ-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)CCN1 |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)

![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)









